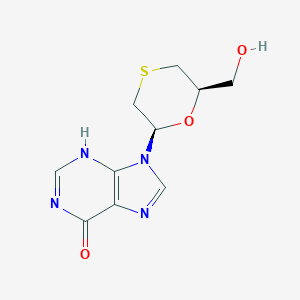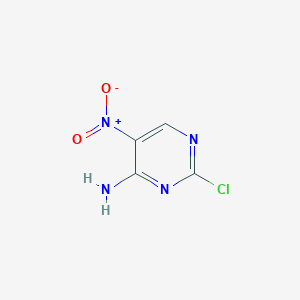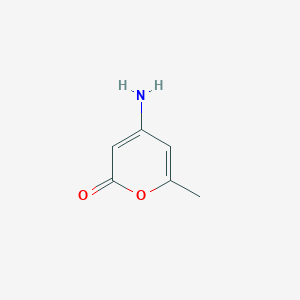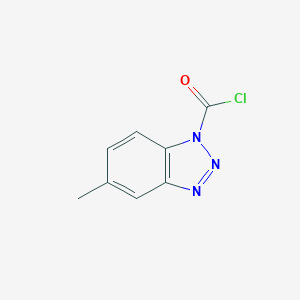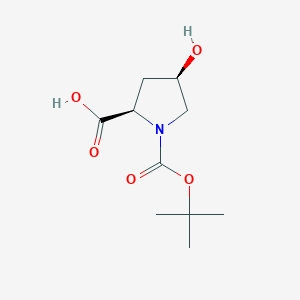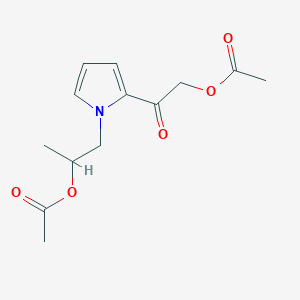
Napaap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Napaap is a chemical compound that has been extensively researched for its potential use in various scientific applications. The compound is known for its unique synthesis method and its ability to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Napaap is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes in the body. This inhibition leads to a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties.
Biochemische Und Physiologische Effekte
Napaap has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to reduce the production of certain cytokines, which are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Napaap has several advantages for lab experiments, including its high solubility in water and its ability to exhibit a range of biochemical and physiological effects. However, the compound also has some limitations, including its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Napaap, including its potential use in medicine, agriculture, and environmental science. Some of the areas that could be explored include the compound's mechanism of action, its potential side effects, and its efficacy in treating various diseases. Additionally, further research could be conducted on the compound's potential use as an anti-inflammatory and analgesic agent.
Conclusion:
In conclusion, Napaap is a promising chemical compound that has been extensively researched for its potential use in various scientific applications. The compound has a unique synthesis method and exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. While there are some limitations to the compound's use in lab experiments, there are also several future directions for research that could lead to significant advancements in various fields.
Synthesemethoden
Napaap is synthesized through a complex process that involves the reaction of two chemical compounds, namely, naphthalene and para-aminophenol. The process is carried out under specific conditions, including temperature, pressure, and catalysts. The resulting product is a yellow crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Napaap has been extensively studied for its potential use in various scientific applications, including medicine, agriculture, and environmental science. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
136396-64-0 |
|---|---|
Produktname |
Napaap |
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C13H17NO5/c1-9(19-11(3)16)7-14-6-4-5-12(14)13(17)8-18-10(2)15/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
JAKDZKXSEXYEJR-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Synonyme |
N-(2-acetoxy)propyl-2-(2-acetoxy)acetopyrrole NAPAAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



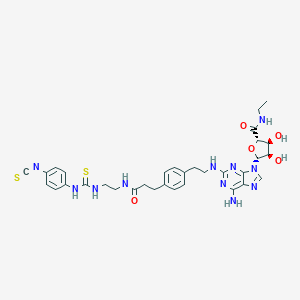
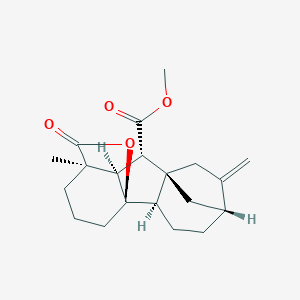
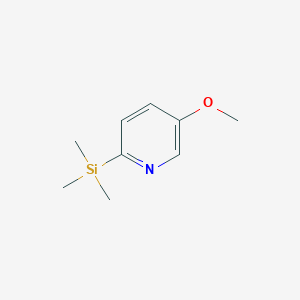

![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
